

Technical Guide: 4-Hydrazinyl-5,6-dimethylpyrimidine

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Compound of Interest

Compound Name: 4-Hydrazinyl-5,6-dimethylpyrimidine

Cat. No.: B3193206

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CAS Number: 69142-11-6

This document provides a comprehensive technical overview of **4-hydrazinyl-5,6-dimethylpyrimidine**, a heterocyclic organic compound of interest in medicinal chemistry and synthetic research. Due to the limited availability of specific experimental data for this exact isomer, this guide also incorporates information from closely related pyrimidine-hydrazone derivatives to provide a broader context for its potential properties and applications.

Physicochemical Properties

While extensive experimental data for **4-hydrazinyl-5,6-dimethylpyrimidine** is not widely published, the fundamental properties can be calculated or inferred. The data presented below is a combination of available information and computed values for its isomer, 2-hydrazinyl-4,6-dimethylpyrimidine, which serves as a close reference.

Property	Value	Notes / Source
CAS Number	69142-11-6	For 4-hydrazinyl-5,6-dimethylpyrimidine
Molecular Formula	C ₆ H ₁₀ N ₄	-
Molecular Weight	138.17 g/mol	Computed for C ₆ H ₁₀ N ₄
IUPAC Name	4-hydrazinyl-5,6-dimethylpyrimidine	-
Appearance	Solid (predicted)	Based on analogous compounds
Melting Point	165 °C	Experimental data for isomer 2-hydrazinyl-4,6-dimethylpyrimidine

Synthesis and Experimental Protocols

Hydrazinyl-pyrimidines are typically synthesized via nucleophilic substitution of a suitable leaving group (such as a halogen) on the pyrimidine ring with hydrazine. A plausible and common synthetic pathway for **4-hydrazinyl-5,6-dimethylpyrimidine** involves the hydrazinolysis of 4-chloro-5,6-dimethylpyrimidine.

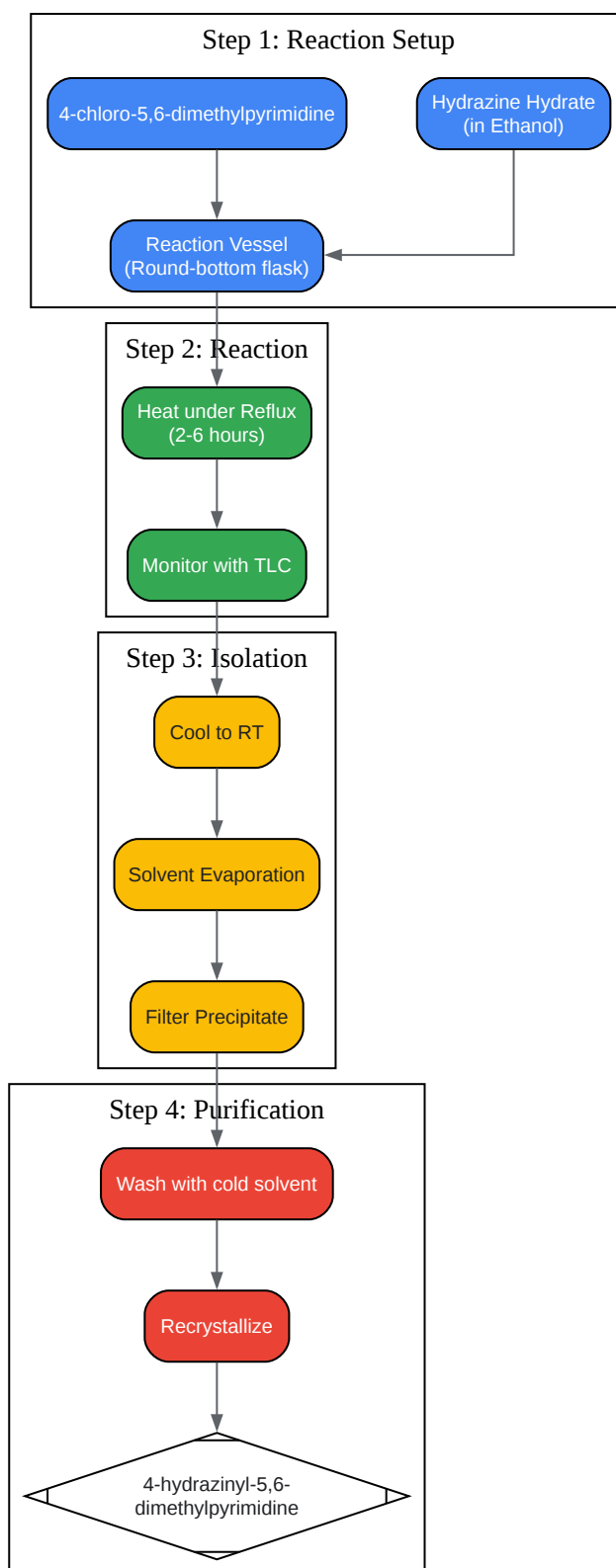
General Experimental Protocol: Synthesis via Hydrazinolysis

This protocol is a representative method for the synthesis of hydrazinyl-pyrimidines and should be adapted and optimized for the specific synthesis of the target compound.

- **Reaction Setup:** A mixture of 4-chloro-5,6-dimethylpyrimidine (1 equivalent) and an excess of hydrazine hydrate (e.g., 3-5 equivalents) is prepared in a suitable solvent, such as ethanol or isopropanol.
- **Reaction Conditions:** The reaction mixture is heated under reflux for a period of 2 to 6 hours. The progress of the reaction should be monitored using an appropriate technique, such as Thin Layer Chromatography (TLC).^[1]

- **Work-up and Isolation:** Upon completion, the reaction mixture is cooled to room temperature, which may induce precipitation of the product. The solvent can be removed under reduced pressure.
- **Purification:** The resulting solid is filtered, washed with cold water or ethanol to remove excess hydrazine and other impurities, and then dried.^[1] Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Experimental Workflow Diagram



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Caption: General workflow for the synthesis of **4-hydrazinyl-5,6-dimethylpyrimidine**.

Biological Activity and Potential Applications

While specific biological studies on **4-hydrazinyl-5,6-dimethylpyrimidine** are limited, the hydrazone moiety (-NHN=CH-) is a well-established pharmacophore. Pyrimidine-hydrazone derivatives are known to exhibit a wide range of pharmacological activities.^{[2][3][4]} This suggests that **4-hydrazinyl-5,6-dimethylpyrimidine** is a valuable intermediate for the synthesis of biologically active compounds.

The hydrazinyl group is highly reactive and can readily condense with various aldehydes and ketones to form a diverse library of pyrimidine-hydrazone Schiff bases.^[2] These derivatives have been investigated for several therapeutic applications.

Potential Therapeutic Areas for Derivatives:

- **Antimicrobial Activity:** Hydrazone derivatives have shown significant potential as antibacterial and antifungal agents.^[5]
- **Anticancer Activity:** Many pyrimidine-based compounds and hydrazones are evaluated for their antiproliferative effects against various cancer cell lines.^[6]
- **Anti-inflammatory and Analgesic Activity:** The hydrazone scaffold is present in numerous compounds synthesized for their anti-inflammatory and pain-relief properties.^[4]
- **Anticonvulsant Activity:** Certain hydrazone derivatives have been identified as potential anticonvulsant agents.^{[3][4]}

The diverse biological activities of related hydrazone compounds are summarized in the table below.

Biological Activity	Compound Class / Example	Reference
Antimicrobial	Hydrazide-hydrazones of 4-fluorobenzoic acid	Showed activity against S. aureus and E. coli.[3]
Antitubercular	Isonicotinoyl hydrazones	Well-known class of antitubercular agents.[3]
Anticancer	Hydrazide-hydrazone derivatives	Evaluated against breast, lung, and CNS cancer cell lines, with many showing high inhibitory effects.[6]
Anti-inflammatory	Hydrazone derivatives of quinoxalinone	Reported to possess significant anti-inflammatory activity.[4]
Anticonvulsant	Acetylhydrazones and (2-oxobenzoxazoline-3-yl)acetohydrazide hydrazones	Provided good protection against convulsions in preclinical models.[3]

Given this context, **4-hydrazinyl-5,6-dimethylpyrimidine** serves as a key building block for developing novel therapeutic agents in these areas. Further research involving the synthesis of its derivatives and subsequent biological screening is warranted to explore its full potential.

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